4-Methyl-1,3-dihydro-2H-inden-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-dihydroinden-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMZZJDNYSFXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)CC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Methyl 1,3 Dihydro 2h Inden 2 One
Approaches to the Indenone Ring System Formation
The construction of the 1,3-dihydro-2H-inden-2-one skeleton is a critical phase in the synthesis. This is typically achieved through cyclization reactions or by chemical modification of suitable precursor compounds.
Cyclization reactions are a primary method for assembling the fused ring system of dihydroindenones. These can be broadly categorized into intramolecular annulation and Friedel-Crafts type cyclizations.
Intramolecular annulation involves the formation of a ring by creating a bond between two atoms within the same molecule. In the context of dihydroindenone synthesis, this often involves the cyclization of a substituted aromatic precursor. Transition-metal-catalyzed reactions, particularly those using rhodium, have proven effective for the synthesis of indanones and indenones through the carbonylative arylation of alkynes. iyte.edu.tr For instance, the reaction of alkynes with arylboroxines in the presence of a rhodium catalyst and a carbon monoxide atmosphere can yield indanone structures. iyte.edu.tr Higher yields have been reported when the phenylboroxine starting material contains a methyl substituent. iyte.edu.tr
Another approach involves the intramolecular hydroacylation of 2-vinylbenzaldehydes, which can be catalyzed by L-proline, offering a metal-free and environmentally benign pathway to indanone scaffolds. rsc.org
Friedel-Crafts reactions are a classic set of reactions used to attach substituents to aromatic rings. sigmaaldrich.comorganic-chemistry.org The intramolecular variant of the Friedel-Crafts acylation is a widely used and powerful method for the synthesis of 1-indanones, which are structural isomers of the target compound. This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA). sigmaaldrich.com The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the aromatic ring to form the five-membered ketone ring. sigmaaldrich.com
For the synthesis of 2-indanones, a related strategy involves the Friedel-Crafts acylation of an aromatic compound with a reagent like chloroacetyl chloride, followed by an intramolecular alkylation to close the ring. orgsyn.org The use of m-xylene (B151644) as a starting material in Friedel-Crafts reactions is a known method for introducing a dimethylated benzene (B151609) ring into a target structure. youtube.com
The Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone, also presents a viable route to the indanone core. preprints.org
A comparison of different cyclization conditions for the synthesis of indanones is presented below:
| Reaction Type | Catalyst/Reagent | Starting Material Example | Product Type | Reference |
| Friedel-Crafts Acylation | AlCl₃ | 3-(m-tolyl)propanoic acid | 4-Methyl-1-indanone | |
| Friedel-Crafts Acylation | PPA | α,β-unsaturated carboxylic acids and benzene derivatives | Indanones | |
| Nazarov Cyclization | Acid catalyst | Aryl vinyl ketone | Indanone | |
| Rhodium-catalyzed Carbonylative Arylation | Rhodium catalyst/CO | Alkynes and arylboroxines | Indanones/Indenones | iyte.edu.tr |
An alternative to building the ring system from acyclic precursors is to modify an existing cyclic compound.
Oxidative methods provide a direct route to the 2-indanone (B58226) structure from readily available precursors. A common and well-documented method is the oxidation of indene (B144670). orgsyn.orgstackexchange.com This transformation can be achieved using various oxidizing agents. One established procedure involves the reaction of indene with a mixture of formic acid and hydrogen peroxide to yield the monoformate ester of indene-1,2-diol. orgsyn.orgstackexchange.com Subsequent hydrolysis of this intermediate with a dilute acid, such as sulfuric acid, leads to the formation of 2-indanone. orgsyn.orgstackexchange.com
More contemporary methods for this oxidation include the use of reagents like oxone or employing Wacker-type oxidation conditions. stackexchange.com Another approach involves the oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one using Jones' reagent or o-iodoxybenzoic acid (IBX) to produce indane-1,3-dione, which can be a precursor to other indenone derivatives. nih.gov
Chemical Transformations from Precursor Compounds to the 2H-inden-2-one Moiety
Regioselective Introduction and Functionalization of the Methyl Group at C-4
The specific placement of the methyl group at the C-4 position is a key challenge in the synthesis of 4-Methyl-1,3-dihydro-2H-inden-2-one. The most straightforward strategy is to begin with a starting material that already contains the methyl group in the desired position.
A logical precursor for this purpose is a derivative of m-xylene or m-toluic acid. For example, the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid is a direct route to 4-methyl-1-indanone. While this yields the 1-indanone (B140024) isomer, the principle of using a pre-methylated aromatic ring is central.
To synthesize the target 2-indanone, a plausible route would start with m-xylene. A Friedel-Crafts acylation with chloroacetyl chloride could yield a chloromethyl ketone derivative of m-xylene. Due to the directing effects of the two methyl groups in m-xylene, a mixture of isomers would be expected. The desired isomer, 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one, could then undergo an intramolecular Friedel-Crafts alkylation to form 4,6-dimethyl-1-indanone. A more direct, albeit potentially lower-yielding, route to a 2-indanone skeleton would involve the reaction of a m-tolyl derivative that can undergo cyclization to form the five-membered ring with the carbonyl at the 2-position.
Another strategy involves starting with 4-methylindane and performing a selective oxidation at the C-2 position. nih.gov However, controlling the regioselectivity of such an oxidation can be challenging and may lead to a mixture of products, including oxidation at the C-1 or C-3 positions.
Research into the regioselective synthesis of indanones has shown that the reaction conditions can be tuned to favor the formation of a particular isomer. For example, in the PPA-mediated synthesis of indanones from α,β-unsaturated carboxylic acids and substituted benzenes, the concentration of P₂O₅ in the PPA can influence the position of cyclization.
Synthetic Routes Utilizing Methyl-Substituted Aromatic Precursors
The construction of the 4-methyl-indan-2-one framework can be efficiently achieved through the cyclization of precursors already bearing the required methyl group on the aromatic ring. A prominent strategy in this regard is the intramolecular Friedel-Crafts acylation.
A plausible and direct route involves the use of 3-(m-tolyl)propanoic acid as the starting material. The meta-positioning of the methyl group on the toluene (B28343) derivative is crucial for achieving the desired 4-methyl substitution pattern on the indanone ring upon cyclization. The intramolecular Friedel-Crafts acylation of the corresponding acyl chloride or the carboxylic acid itself under strong acid catalysis is a well-established method for forming the five-membered ring of the indanone system. masterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution. The directing effect of the alkyl chain favors ortho- and para-acylation. In the case of 3-(m-tolyl)propanoic acid, cyclization can occur at either the C-2 or C-6 position of the toluene ring. The formation of the 4-methyl-indan-2-one is generally favored.
The choice of the acidic catalyst is critical for the success of the reaction, with polyphosphoric acid (PPA) and methanesulfonic acid (MSA) being commonly employed. masterorganicchemistry.com More modern approaches have also utilized triflic acid (TfOH) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to promote the cyclization under milder conditions. nih.gov
Table 1: Proposed Intramolecular Friedel-Crafts Cyclization for this compound
| Starting Material | Reagent/Catalyst | Expected Product | Notes |
| 3-(m-tolyl)propanoic acid | Polyphosphoric Acid (PPA) | This compound | Standard, high-temperature conditions. |
| 3-(m-tolyl)propionyl chloride | Aluminum Chloride (AlCl₃) | This compound | Classical Friedel-Crafts conditions. |
| 3-(m-tolyl)propanoic acid | Triflic Acid (TfOH) | This compound | Often allows for lower reaction temperatures. |
| 3-(m-tolyl)propionyl chloride | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | This compound | Catalyst-free conditions, operationally simple. nih.gov |
Directed Functionalization Strategies for C-4 Methylation
An alternative to building the methylated ring system from a pre-methylated precursor is the direct introduction of a methyl group at the C-4 position of an existing indanone scaffold. This requires strategies for regioselective functionalization of the aromatic ring.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org For the C-4 methylation of a 2-indanone, a hypothetical strategy would involve the introduction of a suitable DMG at the C-5 position of the indanone. This would direct lithiation to the C-4 position, followed by quenching with a methylating agent such as methyl iodide. Potential DMGs include amides, sulfonamides, or methoxy (B1213986) groups. wikipedia.org
C-H Activation
Transition metal-catalyzed C-H activation has emerged as a step-economical and versatile tool for the functionalization of unactivated C-H bonds. rsc.org Rhodium(III)-catalyzed C-H activation has been successfully employed for the regioselective synthesis of 4-methyl-substituted dihydroisoquinolones, which are structurally related to indanones. nih.gov In this approach, a directing group on the substrate guides the rhodium catalyst to activate a specific C-H bond, which then participates in a coupling reaction. Adapting this methodology to the 2-indanone system would involve the installation of a suitable directing group that would facilitate the selective activation of the C-4 C-H bond, followed by a methylation step.
Table 2: Comparison of Directed Functionalization Strategies for C-4 Methylation
| Strategy | Principle | Proposed Key Steps | Potential Advantages | Potential Challenges |
| Directed ortho-Metalation (DoM) | A directing group guides deprotonation to the ortho position. wikipedia.org | 1. Introduction of DMG at C-5 of indanone. 2. Lithiation at C-4. 3. Reaction with a methyl electrophile. | High regioselectivity. | Requires multi-step synthesis for DMG introduction and removal. |
| C-H Activation | Transition metal-catalyzed activation of a specific C-H bond. | 1. Introduction of a directing group. 2. Rh(III) or Pd(II)-catalyzed C-H activation at C-4. 3. Methylation. | Atom and step economy. | Development of a suitable directing group and catalytic system. |
Catalytic Methodologies in this compound Synthesis
Catalytic methods offer efficient and selective pathways to indanone structures, often under milder conditions than classical approaches. Transition metals such as rhodium and palladium are at the forefront of these developments.
Rhodium-catalyzed reactions have shown significant promise. For instance, rhodium(III)-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas has been shown to produce 4-methyl-substituted dihydroisoquinolones with high regioselectivity. nih.gov This transformation provides a strong precedent for the potential development of a similar catalytic system for the synthesis of 4-methyl-2-indanone. Furthermore, rhodium-catalyzed ring expansion of benzocyclobutenones represents a unique approach to access multisubstituted 2-indanones. researchgate.net
Palladium-catalyzed reactions are also widely used for the synthesis of indanone derivatives. These methods include intramolecular Heck reactions and Suzuki-Miyaura cross-coupling reactions followed by cyclization. nih.govrsc.org For example, a palladium-catalyzed process could be envisioned where a suitably substituted aryl halide undergoes a coupling reaction followed by an intramolecular cyclization to form the 4-methyl-indanone ring system.
Table 3: Overview of Potential Catalytic Methodologies
| Catalyst System | Reaction Type | Substrate Type | Relevance to 4-Methyl-2-indanone Synthesis |
| [CptRhCl2]2 | C-H Activation/Annulation | O-pivaloyl benzhydroxamic acids, propene | Direct analogue for the synthesis of 4-methyl substituted heterocycles. nih.gov |
| Cationic Rhodium(I) | (4+1) Cycloaddition | Benzocyclobutenones, olefins | Novel ring-expansion strategy to access 2-indanones. researchgate.net |
| PdCl2 or other Pd(0) sources | Suzuki-Miyaura Coupling/Annulation | 2-iodobenzamides, arylboronic acids | General method for constructing substituted indanones. nih.gov |
| Palladium Nanoparticles | Intramolecular Heck Cyclization | N-allyl-2-haloanilines | Potential for cyclization to form methylated indane systems. rsc.org |
Stereoselective Synthesis of Chiral this compound Derivatives
While this compound itself is not chiral, the introduction of additional substituents can create one or more stereocenters. The development of stereoselective methods to access enantiomerically enriched chiral derivatives of 4-methyl-2-indanone is of significant interest for applications in medicinal chemistry and catalysis.
Asymmetric catalysis provides the most elegant solution for the synthesis of chiral indanones. Palladium-catalyzed asymmetric allylic alkylation of indanone-derived β-ketoesters has been shown to be effective in constructing 1,3-stereocenters with high levels of stereocontrol. mdpi.com This methodology could potentially be applied to a 4-methyl-indan-2-one β-ketoester to introduce a chiral substituent at the C-1 position.
Another powerful approach is the enantioselective reductive-Heck reaction. This palladium-catalyzed intramolecular reaction can lead to the formation of enantiomerically enriched 3-substituted indanones. acs.org Applying this strategy to a suitably designed precursor would allow for the stereoselective synthesis of a chiral 4-methyl-2-indanone derivative with a substituent at the C-3 position.
Table 4: Potential Strategies for Stereoselective Synthesis of Chiral 4-Methyl-2-indanone Derivatives
| Method | Catalyst/Reagent | Chiral Center Introduced | Description |
| Asymmetric Allylic Alkylation | Pd(0) with chiral ligand | C-1 | A 4-methyl-indan-2-one β-ketoester could be alkylated at the C-1 position with an allylic carbonate in the presence of a chiral palladium catalyst. mdpi.com |
| Asymmetric Reductive-Heck Reaction | Pd(0) with chiral ligand | C-3 | An intramolecular cyclization of a precursor containing the 4-methyl-aryl group could be catalyzed by a chiral palladium complex to form a chiral center at C-3. acs.org |
| Asymmetric (4+2) Dipolar Cyclization | Pd(0) with chiral ligand | Spirocyclic center | While leading to a different topology, this demonstrates the use of chiral Pd catalysis to control stereochemistry in indene-forming reactions. oaepublish.com |
Chemical Reactivity and Transformation Pathways of 4 Methyl 1,3 Dihydro 2h Inden 2 One
Reactions at the Ketone Functionality (C-2)
The carbonyl group at the C-2 position is a primary site for nucleophilic attack and redox transformations. Its reactivity is typical of a cyclic ketone, influenced by the rigid five-membered ring structure.
The electrophilic carbon of the C-2 ketone is susceptible to attack by a wide array of nucleophiles. These reactions proceed through a tetrahedral intermediate, ultimately leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C-2 position. organic-chemistry.orgwikipedia.org
Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the carbonyl group. organic-chemistry.orgwikipedia.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction is a fundamental method for forming tertiary alcohols. For instance, the reaction of 4-Methyl-1,3-dihydro-2H-inden-2-one with methylmagnesium bromide, followed by an acidic workup, would yield 2,4-dimethyl-2,3-dihydro-1H-inden-2-ol.
Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction. wikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com Reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), replaces the carbonyl oxygen with a methylene (B1212753) group, yielding 4-methyl-2-methylene-2,3-dihydro-1H-indene. wikipedia.org This provides a powerful tool for olefination.
Condensation with Amines: The carbonyl group undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. For example, reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, this compound oxime.
| Reaction Type | Reagent | Product |
|---|---|---|
| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol (2-Alkyl-4-methyl-2,3-dihydro-1H-inden-2-ol) |
| Wittig Reaction | Ph₃P=CHR | Alkene (2-Alkylidene-4-methyl-2,3-dihydro-1H-indene) |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |
Reduction: The C-2 ketone is readily reduced to a secondary alcohol, 4-methyl-2,3-dihydro-1H-inden-2-ol. This transformation can be achieved using various reducing agents. Mild, selective reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this purpose. masterorganicchemistry.comchemguide.co.ukcommonorganicchemistry.commnstate.edu More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used. The stereochemistry of the resulting alcohol can be influenced by the steric hindrance imposed by the indane framework. rushim.ru
Oxidation: As a ketone, the C-2 functionality is generally resistant to further oxidation under standard conditions. Strong oxidizing agents under harsh conditions, such as permanganate or dichromate, can lead to cleavage of the five-membered ring.
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 4-methyl-2,3-dihydro-1H-inden-2-ol | Selective for ketones and aldehydes. masterorganicchemistry.comchemguide.co.uk |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-methyl-2,3-dihydro-1H-inden-2-ol | More powerful, less selective than NaBH₄. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | 4-methylindan | Complete deoxygenation to the alkane. |
Reactivity of the Methylene Groups at C-1 and C-3
The methylene groups at C-1 and C-3 are adjacent to the C-2 ketone, making their protons acidic (α-protons). Deprotonation by a suitable base generates a resonance-stabilized enolate anion, which is a potent nucleophile. This enolate can react with various electrophiles, primarily at the α-carbon.
Alkylation: The enolate of this compound can be alkylated by reaction with alkyl halides in an Sₙ2 reaction. To ensure complete enolate formation and prevent self-condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used. This allows for the controlled introduction of alkyl groups at the C-1 or C-3 positions.
Halogenation: In the presence of a base, the enolate reacts with halogens (Cl₂, Br₂, I₂) to yield α-halo ketones. It is noted that under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. Studies on similar indanone systems show that bromination occurs selectively on the cyclopentanone (B42830) ring. researchgate.net The photobromination of 2-methyl indanone has been shown to produce mono-, di-, and tribromo compounds in high yields. tubitak.gov.tr
Aldol and Knoevenagel Condensations: The enolate generated from this compound can act as a nucleophile in condensation reactions with aldehydes and ketones (Aldol condensation) or with compounds possessing active methylene groups (Knoevenagel condensation). utexas.edu These reactions are crucial for forming new carbon-carbon bonds. For example, reacting the indanone with an aldehyde like benzaldehyde in the presence of a base (e.g., NaOH or KOH) would lead to an α,β-unsaturated ketone product after dehydration.
Electrophilic and Nucleophilic Substitution on the Aromatic Ring
Electrophilic Aromatic Substitution (SₑAr): The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents: the methyl group at C-4 and the fused alkyl ring at C-3a and C-7a.
Both the methyl group and the alkyl ring are electron-donating groups (EDGs) and therefore act as activating, ortho, para-directors.
The methyl group at C-4 strongly directs incoming electrophiles to the ortho position (C-5) and the para position (C-7).
The fused alkyl ring also activates the aromatic ring and directs to its ortho positions (C-5 and C-7).
The combined effect of these two activating groups strongly favors substitution at the C-5 and C-7 positions. The C-6 position is less favored due to meta-directing influence relative to both substituents. Steric hindrance may lead to a preference for one position over the other depending on the size of the electrophile.
Common SₑAr reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the C-5 and/or C-7 positions.
Halogenation: Reaction with Br₂ and a Lewis acid catalyst like FeBr₃ would yield 5-bromo- and/or 7-bromo-4-methyl-1,3-dihydro-2H-inden-2-one.
Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and a Lewis acid like AlCl₃ introduces an acyl group, forming a ketone. organic-chemistry.orgyoutube.comwikipedia.orgsigmaaldrich.comkhanacademy.org This reaction would also be directed to the C-5 and C-7 positions.
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic substitution on the aromatic ring of this compound is generally not feasible. The ring is electron-rich due to the presence of two activating groups, which disfavors attack by nucleophiles. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring, which are not present in the parent molecule.
Derivatization to Form Complex Molecular Architectures Based on the Indenone Scaffold
The core structure of indenone is frequently employed as a synthon for creating intricate molecules, including spiro compounds and fused heterocyclic systems. These transformations often leverage the reactivity of the carbonyl group and the adjacent methylene positions.
Spiro compounds, characterized by two rings connected through a single shared atom, are prominent motifs in many biologically active molecules. The synthesis of spiro compounds from indenone precursors often involves cycloaddition reactions where the indenone acts as one of the components. A key strategy is the 1,3-dipolar cycloaddition of azomethine ylides to a double bond connected to the indenone ring system.
For instance, the reaction of 2-arylidene-1-indanones with azomethine ylides generated from isatin and an amino acid can produce complex spiro[indene-1,3'-pyrrolidine] derivatives. While this example utilizes a 1-indanone (B140024) derivative with an exocyclic double bond, it illustrates a common pathway for creating spiro-pyrrolidinyl systems fused to an indane core. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, often with high regio- and stereoselectivity.
Another approach involves the reaction of 2-arylidene-3-phenyl-1-indanones with arylnitrile oxides, which yields spiroisoxazolines through a regiospecific and diastereospecific 1,3-dipolar cycloaddition. researchgate.net The structure of these cycloadducts is typically confirmed through spectroscopic methods and X-ray crystallography. researchgate.net
The following table summarizes representative examples of spiro compounds synthesized from indenone-related structures.
| Starting Indenone Derivative | Reagent | Resulting Spiro Compound | Reference |
| 2-Arylidene-1-indanones | Azomethine ylides (from isatin and L-proline) | Spiro[indene-1,3'-pyrrolidine] derivatives | |
| 2-Arylidene-3-phenyl-1-indanones | Arylnitrile oxides | Spiro[indene-1,5'-isoxazoline] derivatives | researchgate.net |
This table presents examples from related indenone structures to illustrate the synthetic potential for spirocycle formation.
The indenone scaffold is also instrumental in the synthesis of fused heterocyclic systems, where a new heterocyclic ring is annulated onto the indane framework. These reactions often involve the condensation of the indenone with a binucleophilic reagent.
A common strategy for forming fused nitrogen-containing heterocycles is the reaction of an indanone derivative with hydrazine or its derivatives to form indenopyrazoles or indenopyridazines. For example, the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine can lead to the formation of indeno[1,2-c]pyridazine derivatives. researchgate.net Similarly, indantrione can react with in situ generated diazomethanes to regioselectively produce indenopyrazole derivatives in alcohol-based solvents. nih.gov
These reactions highlight the versatility of the indenone core in constructing polycyclic systems of potential interest in medicinal chemistry and materials science. nih.govnih.gov
The table below provides examples of fused heterocyclic systems derived from related indanone precursors.
| Starting Indenone Derivative | Reagent | Resulting Fused Heterocycle | Reference |
| Indantrione | N-Tosylhydrazones (in situ diazo source) | Indenopyrazoles | nih.gov |
| 1,3-Indanedione-derived cyclopropanes | Phenylhydrazine | Indeno[1,2-c]pyridazines | researchgate.net |
| 1,1-Dicyanomethylene-3-indanone | Aromatic diazonium chlorides | Indeno[2,1-c]pyridazines | researchgate.net |
This table presents examples from related indenone structures to illustrate synthetic routes toward fused heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 1,3 Dihydro 2h Inden 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Methyl-1,3-dihydro-2H-inden-2-one in solution. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional techniques are utilized to assign every proton and carbon atom in the molecule, confirming its connectivity and substitution pattern.
In ¹H NMR, the aromatic protons are expected to appear as a complex multiplet pattern in the downfield region, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The methyl group protons would yield a singlet in the upfield aliphatic region. The four protons of the two methylene (B1212753) groups (at C1 and C3) adjacent to the carbonyl and the aromatic ring are diastereotopic and are expected to appear as distinct signals, likely complex multiplets or potentially singlets depending on the solvent and resolution.
The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C2) is the most deshielded, appearing at the lowest field. The six aromatic carbons would appear in the typical aromatic region, with quaternary carbons distinguishable from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic methyl and methylene carbons would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Carbon Type |
|---|---|---|---|
| -CH₃ (at C4) | ~2.3 | ~19-21 | s / CH₃ |
| C1-H₂ | ~3.5 | ~45-50 | s / CH₂ |
| C2 | - | ~215-220 | - / C=O |
| C3-H₂ | ~3.5 | ~45-50 | s / CH₂ |
| C4 | - | ~135-140 | - / C (quaternary) |
| C5-H | ~7.1-7.3 | ~125-130 | d / CH |
| C6-H | ~7.1-7.3 | ~125-130 | t / CH |
| C7-H | ~7.1-7.3 | ~125-130 | d / CH |
| C3a | - | ~138-142 | - / C (quaternary) |
| C7a | - | ~142-146 | - / C (quaternary) |
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)
While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the complete molecular puzzle. youtube.comuvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively link the coupled protons within the aromatic ring, helping to assign the specific positions (C5-H, C6-H, and C7-H) based on their splitting patterns (doublet, triplet, doublet).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum by linking them to their already-assigned protons from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. youtube.com For instance, the protons of the methyl group would show a correlation to the C4 and C3a/C5 carbons. The methylene protons at C1 would show correlations to the carbonyl carbon (C2) and aromatic carbons (C7 and C7a), confirming the ring structure and placement of the carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A key correlation would be expected between the methyl protons and the proton at C5 on the aromatic ring, confirming the regiochemistry. It can also provide insights into the preferred conformation of the molecule in solution. youtube.comslideshare.net
Dynamic NMR Spectroscopy for Conformational Analysis
The five-membered ring in the indanone scaffold is not perfectly planar and can undergo conformational flexing. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary method for studying such conformational dynamics. rsc.org
For this compound, the five-membered ring can exist in different puckered or envelope conformations that may interconvert rapidly at room temperature. At this temperature, the NMR spectrum shows time-averaged signals. By lowering the temperature, the rate of this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and below, the single, averaged signals for the methylene protons (C1 and C3) could broaden and then resolve into separate, more complex signals corresponding to the individual, "frozen" conformations. Analysis of these temperature-dependent spectral changes allows for the calculation of the energy barriers (ΔG‡) associated with the ring-flipping process, providing quantitative data on the molecule's conformational flexibility. rsc.org
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group Analysis and Molecular Vibrations
The FT-IR spectrum is expected to be dominated by a very strong absorption band corresponding to the stretching vibration (ν) of the ketone carbonyl group (C=O), typically found in the region of 1710-1725 cm⁻¹ for five-membered ring ketones. Other characteristic bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information. While the polar C=O group gives a strong IR band, it is often weaker in the Raman spectrum. Conversely, the non-polar aromatic ring and C-C bond vibrations often produce strong Raman signals, making it an excellent complementary technique. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| Aliphatic C-H Stretch (asym/sym) | 2980 - 2850 | Medium / Strong |
| C=O Stretch (Ketone) | 1725 - 1710 | Very Strong / Weak |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong / Strong |
| CH₂ Scissoring | ~1465 | Medium / Medium |
| CH₃ Bending (asym/sym) | ~1450, ~1375 | Medium / Medium |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong / Weak |
Comparative Analysis of Experimental and Predicted Vibrational Modes
To achieve a more profound and accurate assignment of the vibrational modes, a comparative analysis between experimentally obtained spectra and theoretically predicted spectra is often performed. arxiv.orgcanterbury.ac.nz This involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the optimized geometry and harmonic vibrational frequencies of the molecule. researchgate.net
The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct, mode-by-mode comparison with the experimental FT-IR and FT-Raman data. This approach helps to assign bands that are weak or overlapping in the experimental spectra and provides a deeper understanding of the coupling between different vibrational modes within the molecule.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Interpretation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
The molecular formula of the compound is C₁₀H₁₀O. HRMS can determine its monoisotopic mass with high precision (predicted: 146.07316 Da), which serves as definitive proof of the elemental formula.
Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•) at m/z 146. This ion is energetically unstable and undergoes fragmentation to produce a series of characteristic daughter ions. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps confirm the structure. Expected fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃): This would produce a stable fragment ion at m/z 131. The stability of the resulting cation would make this a prominent peak.
Loss of carbon monoxide (CO): A characteristic fragmentation for ketones, this would lead to a fragment at m/z 118 via rearrangement.
Loss of a hydrogen radical (•H): This can lead to a peak at m/z 145.
Formation of a tropylium-like ion: Cleavage of the five-membered ring can lead to the formation of various stable aromatic cations, such as a methyltropylium ion at m/z 105.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 146 | [C₁₀H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 131 | [M - CH₃]⁺ | Loss of a methyl radical |
| 118 | [M - CO]⁺• | Loss of carbon monoxide |
| 117 | [M - CO - H]⁺ | Loss of CO and a hydrogen radical |
| 105 | [C₈H₉]⁺ | Formation of methyltropylium ion |
| 91 | [C₇H₇]⁺ | Formation of tropylium (B1234903) ion |
Electronic Absorption (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Conjugation States
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.eduyoutube.com The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states. The structure of this compound contains two primary chromophores: the substituted benzene ring and the carbonyl group.
The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions:
π → π transitions:* These are high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. libretexts.org These are expected to appear as strong absorption bands in the shorter wavelength UV region (around 240-280 nm).
n → π transitions:* This is a lower-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the C=O group. libretexts.org This transition requires less energy and thus appears as a weaker, longer-wavelength absorption band, typically above 300 nm. The conjugation between the benzene ring and the carbonyl group can influence the exact position and intensity of these bands.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Chromophore | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | ~245, ~280 | Substituted Benzene Ring | High (>10,000) |
| n → π | ~310 | Carbonyl Group (C=O) | Low (<1,000) |
Computational and Theoretical Investigations of 4 Methyl 1,3 Dihydro 2h Inden 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Molecular Properties
Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 4-Methyl-1,3-dihydro-2H-inden-2-one at the atomic level. thealegregroup.com Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict various molecular attributes with a high degree of accuracy. DFT, in particular, is widely used for its balance of computational cost and precision in determining the electronic structure and other properties of polyatomic molecules. researchgate.netdntb.gov.ua
Optimized Geometries and Conformational Energy Landscapes
The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with a flexible five-membered ring, multiple conformations may exist. A conformational energy landscape can be mapped to identify the global minimum energy structure and the energy barriers between different conformations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | 1.21 Å |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-C (aliphatic) | 1.52 - 1.54 Å | |
| C-H (aromatic) | 1.08 Å | |
| C-H (aliphatic) | 1.09 Å | |
| Bond Angle | C-C-C (in 5-membered ring) | ~103° - 110° |
| C-C=O | ~125° | |
| Dihedral Angle | Defines ring puckering | Varies with conformation |
Note: The data in this table is illustrative and not based on published experimental or theoretical results for this specific molecule.
Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Charge Distribution
The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.
The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which provide insights into the atomic charges. bohrium.com
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and not based on published experimental or theoretical results for this specific molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. bohrium.com It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen, indicating its nucleophilic character.
Reactivity Descriptors and Global Reactivity Indices
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Global Electrophilicity (ω) | χ² / (2η) | 3.66 |
Note: The data in this table is illustrative and not based on published experimental or theoretical results for this specific molecule.
Simulation of Spectroscopic Data for Comparison with Experimental Results
Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. scielo.org.mxsmu.edu These simulated spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, the calculated vibrational frequencies from a DFT calculation can be compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. scielo.org.mx
Mechanistic Investigations of Reactions Involving the Indenone Core via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. thealegregroup.commdpi.com For reactions involving the indenone core of this compound, computational studies can map out the entire reaction pathway, including the structures of transition states and intermediates. mdpi.com This allows for a detailed understanding of the reaction energetics and the factors that control selectivity. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes. thealegregroup.com
Transition State Characterization and Reaction Coordinate Analysis
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state theory is a cornerstone of this understanding, and computational chemistry offers robust methods for characterizing the high-energy transition state structures that lie on the path from reactants to products.
For the synthesis of indanone frameworks, which include this compound, several reaction types such as Friedel-Crafts acylations, Nazarov cyclizations, and various transition-metal-catalyzed annulations are employed. d-nb.infobeilstein-journals.org Computational studies can map the entire reaction coordinate for these syntheses. This involves calculating the potential energy of the system as the geometry changes from reactants to products, identifying the transition state (the energy maximum along the reaction coordinate), and any intermediates (local energy minima).
The synthesis of indanones can be achieved through the cyclization of precursor molecules like 3-arylpropionic acids. beilstein-journals.org For example, the intramolecular Friedel–Crafts acylation is a key method. d-nb.infobeilstein-journals.org Theoretical calculations can model this process, determining the structure and energy of the acylium ion intermediate and the subsequent transition state leading to the cyclized indanone product. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
In more complex transition-metal-catalyzed syntheses, computational models can elucidate the role of the catalyst, detailing steps like oxidative addition, migratory insertion, and reductive elimination. bohrium.com For instance, in cobalt-catalyzed indenone synthesis, computational analysis can help verify proposed mechanisms involving C-H activation and the formation of key intermediates. bohrium.comresearchgate.net By calculating the Gibbs free energy profile, researchers can predict the most likely reaction pathway among several possibilities.
Regioselectivity and Stereochemical Outcome Prediction
When a reaction can yield multiple constitutional isomers or stereoisomers, predicting and controlling the selectivity is a primary goal of synthetic chemistry. Computational chemistry has become an indispensable tool for predicting both regioselectivity (which position reacts) and stereoselectivity (the 3D arrangement of the product). rsc.org
In the synthesis of substituted indanones like the 4-methyl derivative, regioselectivity is a critical concern. For example, during the Friedel-Crafts cyclization of a substituted phenylpropionic acid, the cyclization can occur at two different positions on the aromatic ring relative to the existing substituent, leading to different regioisomers. Computational methods can predict the favored product by comparing the activation energies of the transition states leading to each isomer. The pathway with the lower activation energy barrier is expected to be the major product. Studies on indanone synthesis have shown that reaction conditions, such as the concentration of a catalyst like polyphosphoric acid (PPA), can dramatically switch the regioselectivity, a phenomenon that can be rationalized and predicted through mechanistic and computational analysis. d-nb.info
Similarly, in transition-metal-catalyzed annulations to form indenones, the regioselectivity often depends on the electronic and steric properties of the substrates and ligands. bohrium.com Theoretical models can quantify these effects, helping to explain why a particular isomer is formed and guiding the selection of substrates and catalysts to achieve the desired outcome. rsc.org For reactions involving the creation of new chiral centers, computational analysis can predict the stereochemical outcome by comparing the energies of the diastereomeric transition states. In the annulation of certain indanones, good regio- and stereoselectivity have been achieved, and computational studies can help rationalize the observed results by analyzing the transition state geometries. rsc.org
Non-Covalent Interaction (NCI) Analysis and Weak Interactions
Beyond the covalent bonds that define the primary structure of a molecule, a complex network of weaker, non-covalent interactions (NCIs) dictates its three-dimensional shape, crystal packing, and interactions with other molecules. researchgate.net Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization and characterization of these subtle forces, which include hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netresearchgate.net
The method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). researchgate.netjussieu.fr The RDG is a quantity that highlights regions where the electron density deviates from a uniform distribution. researchgate.net By plotting the RDG against the electron density, characteristic signatures for different interaction types appear. These interactions can then be mapped onto the molecular structure as isosurfaces, which are color-coded to reveal their nature:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weak, delocalized interactions, characteristic of van der Waals forces.
Red surfaces signify strong, repulsive interactions, which are indicative of steric clashes. researchgate.net
For a molecule like this compound, NCI analysis can reveal intramolecular interactions, such as weak hydrogen bonds or steric interactions between the methyl group and the fused ring system, that influence its preferred conformation. In a crystal lattice or a solvated environment, NCI plots would visualize the intermolecular forces, such as π-π stacking between aromatic rings and hydrogen bonds involving the ketone oxygen, that govern its macroscopic properties. This detailed understanding of weak interactions is crucial in fields ranging from materials science to drug design. researchgate.net
Role and Applications of 4 Methyl 1,3 Dihydro 2h Inden 2 One As a Synthetic Building Block
Precursor in the Synthesis of Organic Molecules with Potential Applications
The 2-indanone (B58226) framework is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. cymitquimica.com The structural motif is present in various natural products and serves as a foundational element for building molecules with desired biological or material properties. iyte.edu.tr For instance, the parent compound, 2-indanone, is a known precursor in the synthesis of drugs such as the antiarrhythmic agent aprindine (B1662516) hydrochloride and the antibiotic ceforanide. nbinno.com This highlights the role of the indanone core in constructing medicinally relevant compounds.
The rigid bicyclic structure of 4-methyl-1,3-dihydro-2H-inden-2-one makes it an excellent starting material for the synthesis of elaborate polycyclic systems. The reactivity of the 2-indanone core allows for its annulation with other ring systems, leading to diverse and complex scaffolds.
Research has demonstrated the use of 2-indanone in synthesizing various fused heterocyclic and polycyclic aromatic compounds:
Indeno-chromones and Indeno-thiochromones: 2-Indanone has been successfully utilized as a starting material for the synthesis of these polycyclic structures, which are of interest in medicinal chemistry. iyte.edu.tr
Indeno[1,2-a]azulenes: In a multi-step reaction, 2-indanone reacts with specific enamines to form indeno[1,2-a]azulene, a complex polycyclic aromatic hydrocarbon with unique electronic properties. nih.gov
Indene-fused Porphyrins: 2-Indanone serves as a starting reagent in the synthesis of highly modified porphyrins where an indene (B144670) system is fused to the macrocycle, altering its electronic and photophysical characteristics. ottokemi.com
'U and Z' Shaped Polycyclics: The compound has been employed in sequential synthetic strategies to construct complex 'U' and 'Z' shaped polycyclic aromatic molecules, which have applications in materials science. researchgate.net
Arene-Substituted Polycyclic Scaffolds: Substituted 2-indanones are valuable precursors for creating novel polycyclic frameworks with potential biological and material science applications. charlotte.edu
The following table summarizes examples of polycyclic systems synthesized from 2-indanone derivatives.
| Starting Material | Reagents/Conditions | Resulting Polycyclic System | Reference |
| 2-Indanone | Enamine from 1-indene and morpholine | Indeno[1,2-a]azulene | nih.gov |
| 2-Indanone | Various (for multi-step synthesis) | Indeno-chromones | iyte.edu.tr |
| 2-Indanone | Various (for multi-step synthesis) | Indene-fused porphyrins | ottokemi.com |
| Arene-substituted 2-indanones | Various | Novel polycyclic frameworks | charlotte.edu |
The 2-indanone scaffold is also a component in the synthesis of molecules studied for their photochemical properties. The inherent structure and its ability to be modified allow for the creation of compounds that interact with light, such as photoswitches.
Key findings include:
Photolysis Products: Upon photolysis, 2-indanone can yield o-xylylene, a reactive intermediate of significant interest in photochemical studies. nbinno.com
Overcrowded Alkenes: 2-Indanone has been used in the synthesis of sterically hindered or "overcrowded" alkenes. rug.nl These molecules can function as molecular photoswitches, reversibly changing their isomeric form upon light irradiation. rug.nl
Photoactive Intermediates: The photochemistry of various substituted 2-indanones has been investigated. For example, laser flash photolysis of 1-hydroxy-1,3,3-triphenyl-2-indanone, which contains the 2-indanone core, leads to the formation of photoenols and a 1,4-biradical transient species, demonstrating the scaffold's role in mediating photochemical reactions. researchgate.net
Enamine Photoactivity: Enamines, which can be formed from the condensation of 2-indanone with a secondary amine, can participate directly in photochemical processes. They can form photoactive electron donor-acceptor (EDA) complexes that, upon excitation, drive chemical reactions. acs.org
Scaffold for Further Chemical Modification towards Specialized Reagents
This compound provides a robust and modifiable scaffold for creating specialized chemical reagents and diverse molecular libraries. The ketone and the alpha-carbons are primary sites for functionalization, allowing chemists to append various groups and build molecular complexity.
Examples of its use as a modifiable scaffold include:
Deacylative Functionalization: 2-Indanone can undergo a deacylative homolysis reaction. This process cleaves a C-C bond adjacent to the carbonyl group, transforming the cyclic ketone into a linear carboxylic acid (o-tolylacetic acid), which can then be used in further synthetic steps. nih.gov
Synthesis of β-Keto Esters: The reaction of 2-indanone with diethyl carbonate can form a β-keto ester. This derivative is a versatile intermediate itself, and its subsequent reactions, for example with azide (B81097) reagents, have been studied to understand the influence of the ring structure on reaction outcomes like deacylating diazo transfer. acs.org
Precursor to Diverse Libraries: Researchers have prepared libraries of arene-substituted 2-indanone derivatives. These libraries of foundational molecules serve as the starting point for the synthesis of a wide array of more complex target structures. charlotte.edu Similarly, 2-indanone has been synthesized as an intermediate in the development of methodologies aimed at producing libraries of functionalized dihydroisoquinolinone derivatives. uea.ac.uk
The following table details some modifications of the 2-indanone scaffold.
| Scaffold | Reaction | Product/Intermediate | Application/Significance | Reference |
| 2-Indanone | Deacylative Homolysis (with H₂O₂/Fe(II)) | o-Tolylacetic acid | Provides a functionalized linear molecule from a cyclic precursor. | nih.gov |
| 2-Indanone | Reaction with Diethyl Carbonate, then Tosyl Azide | 2-Diazo-1,3-indandione (via deacylation) | Demonstrates use of the scaffold to study reaction mechanisms. | acs.org |
| 2-Indanone | TiCl₄-Mg mediated coupling with CHBr₃ | Dibromomethyl carbinol derivative | Example of nucleophilic addition to the carbonyl group. | cymitquimica.com |
| Indene | Oxidation with m-CPBA | 2-Indanone | Used as an intermediate in a multi-step synthesis of a diverse compound library. | uea.ac.uk |
Future Research Directions and Unexplored Avenues for 4 Methyl 1,3 Dihydro 2h Inden 2 One Chemistry
Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies
The synthesis of indanones, including 4-Methyl-1,3-dihydro-2H-inden-2-one, has traditionally relied on methods like the Friedel-Crafts reaction. preprints.orgnih.govbeilstein-journals.org However, the quest for more precise and efficient synthetic routes is driving the development of novel chemo-, regio-, and stereoselective methodologies. nih.govnih.govrsc.org
Future research will likely focus on advancing catalytic systems that can control the formation of specific isomers of substituted indanones. For instance, enantioselective synthesis of chiral 3-substituted indanones has been achieved through palladium-catalyzed asymmetric reductive-Heck reactions, with the choice of base determining whether an enantiomerically enriched 3-substituted indanone or an α-exo-methylene indanone is formed. nih.gov Similarly, rhodium-catalyzed asymmetric intramolecular 1,4-additions have yielded enantioenriched 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.org
The development of new catalysts and ligands will be crucial. For example, a cooperative bimetallic radical catalysis using two titanium catalysts has been shown to facilitate asymmetric hydrogen-atom transfer with excellent stereochemical communication, expanding the potential for stereoselective radical transformations. acs.org Further exploration of such catalytic systems could lead to highly selective syntheses of complex indanone derivatives.
Table 1: Examples of Stereoselective Indanone Synthesis
| Reaction Type | Catalyst/Reagent | Product Type | Key Feature | Reference |
| Asymmetric Reductive-Heck | Palladium catalyst | Chiral 3-substituted indanones | Base-dependent product formation | nih.gov |
| Asymmetric 1,4-Addition | Rhodium catalyst with MonoPhos ligand | Enantioenriched 3-aryl-1-indanones | High enantioselectivity | organic-chemistry.org |
| Asymmetric Carbonyl-ene/Intramolecular Heck | PdCl2(PPh3)2 | Enantioenriched indanones | High chirality transfer | nih.gov |
| Asymmetric Hydrogen-Atom Transfer | Cooperative bimetallic titanium catalysts | Enantioenriched alcohols from ketones | Dual activation of donor and acceptor | acs.org |
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. ijacskros.comyoutube.com For indanone synthesis, this translates to the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. nih.govrsc.orgcarloerbareagents.com
Microwave-assisted organic synthesis and ultrasound have emerged as non-conventional energy sources that can accelerate reactions and improve yields in the synthesis of 1-indanones. nih.govnih.gov For example, microwave heating has been shown to significantly shorten the reaction time for the Nazarov cyclization of chalcones to indanones. nih.govpreprints.org
The use of green solvents is another key aspect. ijacskros.comcarloerbareagents.com Research into replacing traditional volatile organic compounds with alternatives like water, supercritical fluids, or bio-based solvents such as 4-methyltetrahydropyran (4-MeTHP) is ongoing. preprints.orgijacskros.comrsc.orgelifesciences.org A metal-free method for the synthesis of indanones using L-proline as a catalyst in an environmentally benign manner has also been developed. rsc.org
Future work will likely involve the development of one-pot syntheses and catalytic systems that can be recycled and reused, further minimizing waste and environmental impact. nih.govbeilstein-journals.org The direct dehydrative cyclization of 3-arylpropionic acids is preferable to the two-step process via acid chlorides as it produces water as the only by-product. nih.gov
Advanced Theoretical Modeling for Predictive Chemistry and Material Design
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its electronic structure, reactivity, and potential applications.
Density functional theory (DFT) calculations can be employed to understand the mechanisms of reactions involving indanones, such as cyclization and annulation reactions. acs.org This understanding can guide the design of more efficient synthetic strategies. For instance, theoretical models can help in predicting the stereochemical outcome of asymmetric reactions, aiding in the selection of appropriate catalysts and reaction conditions.
Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with desired properties. By predicting properties such as electronic conductivity, optical properties, and binding affinities to biological targets, theoretical modeling can prioritize synthetic efforts towards the most promising candidates for applications in materials science and medicinal chemistry. acs.org
Unveiling Novel Reactivity Patterns and Catalytic Transformations
The indanone scaffold is a versatile platform for a wide range of chemical transformations. rsc.org Future research will undoubtedly uncover novel reactivity patterns and catalytic transformations for this compound.
Recent studies have demonstrated the use of 1-indanones in annulation reactions to construct fused- and spirocyclic frameworks. rsc.org For example, rhodium-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes have provided a route to substituted indanone derivatives through a formal [4 + 1] cycloaddition. organic-chemistry.org Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used to synthesize 5-substituted indanone derivatives, demonstrating a robust route to structurally diverse compounds. researchgate.net
The exploration of C-H activation strategies for the functionalization of the indanone core is a particularly promising area. Such methods would allow for the direct introduction of new functional groups without the need for pre-functionalized substrates, leading to more atom-economical and efficient syntheses.
Application in Emerging Fields of Chemical Science
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a variety of emerging applications in chemical science.
Indanone derivatives have been investigated for their potential use as ligands in olefin polymerization catalysts and as discotic liquid crystals. nih.gov In the field of materials science, the electron-accepting nature of the indane-1,3-dione core, a close analog, has been utilized in the design of dyes for solar cells and photoinitiators for polymerization. encyclopedia.pub It is conceivable that derivatives of this compound could be tailored for similar applications in organic electronics.
Furthermore, the biological activity of many indanone derivatives suggests that this compound could serve as a valuable scaffold in drug discovery. nih.govbeilstein-journals.orgnih.gov For example, indanone-based compounds have shown potential as anticancer agents and in the treatment of neurodegenerative diseases. nih.govnih.gov The development of new synthetic methodologies will facilitate the creation of diverse libraries of this compound derivatives for biological screening and the identification of new therapeutic leads.
Q & A
Q. What are the standard synthetic routes for 4-Methyl-1,3-dihydro-2H-inden-2-one, and how do experimental conditions influence yield?
Answer: The compound is typically synthesized via condensation reactions or multi-component syntheses. For example:
- Condensation with aldehydes : Reacting phthalic anhydride derivatives with substituted toluidines under acidic conditions, followed by oxidation using H₂O₂ in ethanol to form the indenone backbone .
- Multi-component synthesis : Utilizing triphenylphosphine, acetylenic esters, and trifluoroethanol to generate intermediates that react with ninhydrin, forming highly substituted derivatives .
Q. Key factors affecting yield :
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Answer:
- 1H-NMR : Identifies substituents on the indenone ring (e.g., methyl groups at δ 2.1–2.3 ppm and carbonyl protons at δ 9.8–10.2 ppm) .
- X-ray crystallography : Resolves planar geometry of the five-membered ring (r.m.s. deviation <0.05 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 174 for the parent compound) and fragmentation patterns .
Validation tip : Cross-reference NMR data with crystallographic results to resolve ambiguities in stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (no classified hazards, but precautionary measures advised) .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .
- Waste disposal : Neutralize acidic byproducts before disposal to comply with EPA guidelines .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in Wittig or Michael addition reactions?
Answer:
- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer in Michael additions. For Wittig reactions, monitor phosphorus ylide intermediates via ³¹P NMR .
- Kinetic analysis : Determine rate constants under varying temperatures to identify rate-limiting steps (e.g., ylide formation vs. alkene generation) .
Case study : In a four-component synthesis, the intermediacy of vinyltriphenylphosphonium salts was confirmed through LC-MS, with subsequent π–π stacking interactions stabilizing the transition state .
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?
Answer:
- Dose-response curves : Use nonlinear regression models to distinguish cytotoxic vs. cytostatic effects (e.g., BrdU proliferation assays for IC₅₀ values) .
- Structural optimization : Compare substituent effects (e.g., electron-withdrawing groups at the 4-position enhance anticancer activity against HeLa cells by 40%) .
Data reconciliation example : Discrepancies in antimicrobial activity across studies may arise from differences in bacterial membrane permeability; use logP calculations to correlate hydrophobicity with efficacy .
Q. How can computational modeling predict the reactivity or binding affinity of this compound derivatives?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon as a nucleophilic target) .
- Molecular docking : Simulate interactions with biological targets (e.g., tubulin binding pockets) using AutoDock Vina, validated by crystallographic data .
Validation : Compare computed binding energies (-8.2 kcal/mol) with experimental IC₅₀ values to refine force field parameters .
Q. What methodological challenges arise in scaling up synthetic protocols for this compound, and how are they addressed?
Answer:
Q. How do supramolecular interactions (e.g., π–π stacking) influence the solid-state properties of this compound crystals?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
